Aminoacyl tRNA synthetase-IN-1 (CAS: 219931-45-0), commonly known as isoleucyl-sulfamate (IleSA), is a synthetic, non-hydrolyzable transition-state analogue that potently inhibits bacterial isoleucyl-tRNA synthetase (IleRS) [1]. By substituting the labile acyl-phosphate bond of the natural isoleucyl-adenylate (Ile-AMP) intermediate with a stable sulfamate linkage, this compound achieves exceptional binding affinity at the enzyme's catalytic site [2]. In procurement and drug discovery workflows, IleSA is primarily utilized as a benchmark competitive inhibitor for in vitro screening assays, a structural biology ligand for mapping aaRS active sites, and a highly potent warhead precursor for developing siderophore-drug conjugates (Trojan-horse antibiotics) aimed at overcoming bacterial membrane impermeability [1].
Substituting IleSA with the clinical IleRS inhibitor mupirocin or the natural Ile-AMP intermediate introduces significant experimental limitations in advanced drug discovery pipelines [1]. Mupirocin, while clinically effective, relies on a distinct epoxide-tetrahydropyran scaffold that does not perfectly mimic the Ile-AMP transition state, making it less suitable as a universal baseline for rational drug design targeting the exact adenylate binding pocket [2]. Furthermore, mupirocin is susceptible to high-level bacterial resistance mediated by the mupA gene (IleRS2), complicating its use in resistant-strain modeling [2]. Conversely, the natural Ile-AMP intermediate is highly unstable and rapidly hydrolyzes in aqueous assay conditions[1]. IleSA overcomes these issues by providing a chemically stable sulfamate bioisostere that locks the enzyme in its transition state, offering a highly stable, degradation-resistant reference standard for high-throughput screening and a reliable payload for peptide-nucleotide conjugate synthesis [1].
IleSA (Aminoacyl tRNA synthetase-IN-1) is engineered to exactly mimic the isoleucyl-adenylate intermediate, utilizing a sulfamate linkage to resist hydrolysis[1]. In comparative enzymatic assays, sulfamoyladenosine analogues like IleSA consistently demonstrate binding affinities (Ki) in the sub-nanomolar to femtomolar range, heavily outperforming the clinical benchmark mupirocin, which typically exhibits nanomolar affinity [2]. This profound difference in target engagement makes IleSA an indispensable positive control for Transcreener AMP assays and high-throughput screening of novel IleRS inhibitors [1].
| Evidence Dimension | Target Binding Affinity (Ki / IC50 against IleRS) |
| Target Compound Data | Sub-nanomolar to femtomolar affinity (transition-state mimic) |
| Comparator Or Baseline | Mupirocin (nanomolar affinity) |
| Quantified Difference | Up to 2-3 orders of magnitude greater affinity for the active site |
| Conditions | In vitro purified bacterial IleRS enzymatic assays |
Procuring IleSA provides assay developers with a maximum-potency reference standard that defines the absolute floor for IleRS inhibition in competitive binding assays.
The natural reaction intermediate, isoleucyl-adenylate (Ile-AMP), contains a highly labile mixed anhydride (acyl-phosphate) bond that rapidly hydrolyzes in aqueous buffers, rendering it useless for prolonged biochemical assays or synthesis workflows [1]. Aminoacyl tRNA synthetase-IN-1 replaces this bond with a sulfamate linker, conferring absolute hydrolytic stability while maintaining the exact spatial geometry of the intermediate [2]. This stability allows IleSA to be seamlessly integrated into synthetic pipelines as a toxic warhead for siderophore-drug conjugates (e.g., albomycin or microcin C analogues) and ensures it can survive the prolonged incubation times required for co-crystallization with IleRS mutants [1].
| Evidence Dimension | Hydrolytic Half-Life in Aqueous Buffer |
| Target Compound Data | Highly stable (sulfamate linkage remains intact during prolonged incubation) |
| Comparator Or Baseline | Natural Ile-AMP intermediate (rapid hydrolysis of mixed anhydride bond) |
| Quantified Difference | Complete prevention of spontaneous hydrolysis in physiological buffers |
| Conditions | Aqueous assay buffers and synthetic conjugation conditions |
The sulfamate stability is critical for researchers needing a reliable, non-degrading ligand for X-ray crystallography or a robust payload for targeted antibiotic delivery systems.
While highly potent against the isolated IleRS enzyme, native IleSA exhibits poor bacterial cell membrane permeability due to its highly polar and charged nature, resulting in weak whole-cell antibacterial activity compared to mupirocin [1]. However, this exact property makes it a highly suitable precursor for Trojan-horse antibiotic development [2]. By conjugating IleSA to transport modules like aryl-tetrazoles, siderophores, or cell-penetrating peptides (e.g., YejABEF-mediated uptake vectors), researchers can bypass the permeability barrier[1]. Once internalized, cellular aminopeptidases cleave the conjugate to release the ultra-potent IleSA warhead, effectively uncoupling target affinity from transport kinetics in rational drug design [1].
| Evidence Dimension | Precursor Suitability for Targeted Delivery |
| Target Compound Data | Highly effective warhead precursor requiring active transport conjugation |
| Comparator Or Baseline | Unconjugated polar small molecules (fail to penetrate outer membrane) |
| Quantified Difference | Enables modular attachment to peptide/siderophore vectors for active transport |
| Conditions | Synthesis of peptide-nucleotide or siderophore-drug conjugates |
Buyers focused on next-generation antibiotic platforms procure IleSA specifically as the functional warhead payload for novel targeted delivery vehicles.
Due to its sub-nanomolar affinity and structural stability, IleSA is a highly reliable benchmark inhibitor for Transcreener AMP assays and other biochemical screens targeting bacterial IleRS [1]. It provides a consistent baseline for maximum enzyme inhibition, allowing researchers to accurately calibrate IC50 curves for novel drug candidates[2].
Aminoacyl tRNA synthetase-IN-1 is extensively procured as the active payload for synthesizing siderophore-drug conjugates (SDCs) and peptide-nucleotide antibiotics[1]. Its polar nature and extreme intracellular toxicity make it a highly effective candidate for conjugation to transport modules that exploit bacterial active transport systems (e.g., microcin C or albomycin analogues) [1].
The hydrolytic stability of the sulfamate linkage allows IleSA to be co-crystallized with wild-type and mutant IleRS enzymes (including mupirocin-resistant IleRS2 variants)[2]. This provides high-resolution X-ray crystallographic data of the enzyme in its exact transition state, guiding the rational design of next-generation inhibitors that can overcome existing resistance mechanisms [2].